Cas no 144106-78-5 (2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene)

2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 化学的及び物理的性質
名前と識別子
-
- 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene
- 9,10-Dihydro-2,7-dihydroxy-1,8-dimethyl-4-vinylphenanthrene
- 4-ethenyl-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol
- 1
- 1-Methyleffusol
- SCHEMBL23754272
- 2,7-Phenanthrenediol, 4-ethenyl-9,10-dihydro-1,8-dimethyl-
- starbld0004572
- 144106-78-5
- 1,8-Dimethyl-4-vinyl-9,10-dihydrophenanthrene-2,7-diol
- AKOS040762891
- DTXSID80434607
- UFA10678
-
- インチ: InChI=1S/C18H18O2/c1-4-12-9-17(20)11(3)14-6-5-13-10(2)16(19)8-7-15(13)18(12)14/h4,7-9,19-20H,1,5-6H2,2-3H3
- InChIKey: SHERRMHZTJGNCS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C=C)O
計算された属性
- せいみつぶんしりょう: 266.130679813g/mol
- どういたいしつりょう: 266.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 512.3±50.0 °C at 760 mmHg
- フラッシュポイント: 246.8±24.7 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5735-5 mg |
1-Methyleffusol |
144106-78-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74750-5 mg |
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene |
144106-78-5 | 5mg |
¥6240.0 | 2021-09-08 | ||
TargetMol Chemicals | TN5735-1 mL * 10 mM (in DMSO) |
1-Methyleffusol |
144106-78-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4,520 | 2023-07-11 | |
TargetMol Chemicals | TN5735-5mg |
1-Methyleffusol |
144106-78-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN5735-1 ml * 10 mm |
1-Methyleffusol |
144106-78-5 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 |
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene 関連文献
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6. Book reviews
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthreneに関する追加情報
Introduction to 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene (CAS No. 144106-78-5)
2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene, identified by its unique Chemical Abstracts Service (CAS) number 144106-78-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, belonging to the phenanthrene class, exhibits a complex structural framework that has garnered attention for its potential biological activities and applications in drug discovery. The presence of multiple functional groups, including hydroxyl and vinyl moieties, contributes to its diverse chemical reactivity and biological interactions.
The structural motif of 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene is reminiscent of naturally occurring polyphenolic compounds, which are widely recognized for their antioxidant and anti-inflammatory properties. In recent years, there has been a surge in research focused on synthesizing and characterizing derivatives of phenanthrene-like structures due to their promising pharmacological profiles. The specific arrangement of hydroxyl groups at the 2nd and 7th positions, along with the methyl and vinyl substituents at the 1st, 8th, and 5th positions respectively, endows this compound with a unique set of chemical and biological properties that make it an attractive candidate for further investigation.
One of the most compelling aspects of 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene is its potential as a scaffold for developing novel therapeutic agents. The hydroxyl groups can participate in hydrogen bonding interactions with biological targets, while the vinyl group offers opportunities for further functionalization through reactions such as cross-coupling or polymerization. These features have led to its exploration in various contexts, including the design of kinase inhibitors, antioxidants, and even materials with photophysical properties.
Recent studies have begun to unravel the biological significance of this compound. Researchers have employed computational modeling and experimental techniques to investigate its interactions with enzymes and receptors relevant to human health. For instance, preliminary in vitro studies suggest that 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene may exhibit inhibitory effects on certain kinases implicated in cancer progression. Additionally, its antioxidant activity has been evaluated using assays such as DPPH radical scavenging and ABTS cation radical decolorization, where it demonstrated comparable efficacy to some well-known polyphenols.
The synthesis of 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene presents both challenges and opportunities for synthetic chemists. Traditional methods involving multi-step organic transformations have been employed to construct the phenanthrene core. However, advances in catalytic chemistry have opened up new avenues for more efficient synthetic routes. For example, palladium-catalyzed cross-coupling reactions have enabled the precise introduction of vinyl and methyl groups at desired positions on the phenanthrene scaffold. These innovations not only streamline the synthesis but also allow for greater modularity in generating derivatives with tailored properties.
The pharmacokinetic profile of 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene is another critical area of investigation. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for assessing its therapeutic potential and safety profile. Preliminary pharmacokinetic studies in animal models have provided insights into its bioavailability and metabolic pathways. These findings are crucial for optimizing dosing regimens and predicting potential side effects when considering clinical translation.
In conclusion,2,7 - dihydroxy - 1,8 - dimethyl - 5 - vinyl - 9,10 - dihydrophenanthrene (CAS No。144106 - 78 - 5) represents a fascinating compound with a rich structural framework and diverse biological activities。 Its exploration in drug discovery holds promise for addressing various therapeutic challenges,particularly those related to cancer、neurodegenerative diseases,and oxidative stress。 As research continues to uncover new aspects of its chemistry and biology,this molecule is poised to make significant contributions to the field of medicinal chemistry。
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